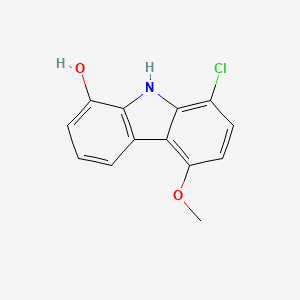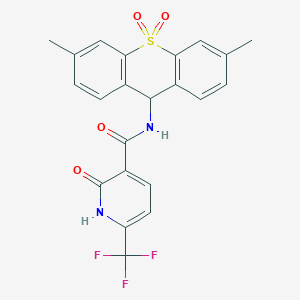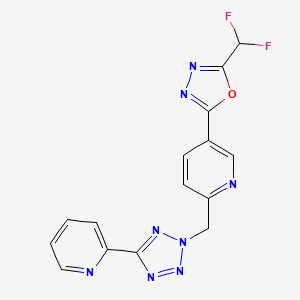
Thymidine 5'-monophosphate-13C10 (dilithium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine 5’-monophosphate-13C10 (dilithium) is a compound that is isotopically labeled with carbon-13. It is a derivative of thymidine monophosphate, a nucleotide that plays a crucial role in the synthesis of DNA. The carbon-13 labeling makes it particularly useful in various scientific research applications, including drug development and metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine 5’-monophosphate-13C10 (dilithium) involves the incorporation of carbon-13 into the thymidine monophosphate molecule. This is typically achieved through a series of chemical reactions that introduce the carbon-13 isotope at specific positions within the molecule. The reaction conditions often involve the use of specialized reagents and catalysts to ensure the selective incorporation of the isotope .
Industrial Production Methods
Industrial production of Thymidine 5’-monophosphate-13C10 (dilithium) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Thymidine 5’-monophosphate-13C10 (dilithium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Hydroxide ions, amines
Electrophiles: Halogens, sulfonyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Thymidine 5’-monophosphate-13C10 (dilithium) may yield thymidine 5’-diphosphate or thymidine 5’-triphosphate, while substitution reactions may introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
Thymidine 5’-monophosphate-13C10 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of thymidine in biochemical pathways.
Biology: Employed in studies of DNA synthesis and repair, as well as in the investigation of cellular processes involving nucleotides.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of nucleotide-based drugs.
Mecanismo De Acción
The mechanism of action of Thymidine 5’-monophosphate-13C10 (dilithium) involves its incorporation into DNA during the synthesis process. The carbon-13 labeling allows researchers to track its incorporation and transformation within the cell. This provides valuable insights into the molecular targets and pathways involved in DNA synthesis and repair .
Comparación Con Compuestos Similares
Similar Compounds
Thymidine 5’-monophosphate-13C10,15N2 (dilithium):
Thymidine-13C10, 15N2 5′-monophosphate disodium salt: Another isotopically labeled derivative, used in similar research applications.
Uniqueness
Thymidine 5’-monophosphate-13C10 (dilithium) is unique due to its specific carbon-13 labeling, which makes it particularly useful for studies involving carbon metabolism and DNA synthesis. The dilithium salt form also enhances its solubility and stability, making it easier to handle and use in various experimental conditions .
Propiedades
Fórmula molecular |
C10H13Li2N2O8P |
|---|---|
Peso molecular |
344.1 g/mol |
Nombre IUPAC |
dilithium;[(2R,3R,5R)-3-hydroxy-5-(5-(113C)methyl-2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |
InChI |
InChI=1S/C10H15N2O8P.2Li/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7-,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;; |
Clave InChI |
ZEFACUFFWBFJPP-YFIVJRRZSA-L |
SMILES isomérico |
[Li+].[Li+].[13CH3][13C]1=[13CH]N([13C](=O)N[13C]1=O)[13C@H]2[13CH2][13C@H]([13C@H](O2)[13CH2]OP(=O)([O-])[O-])O |
SMILES canónico |
[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[4-[[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12375890.png)



![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12375916.png)








